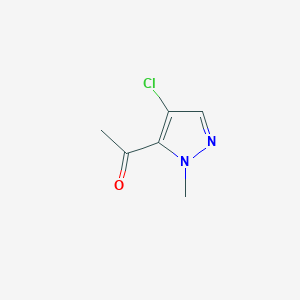
1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, utilizing various catalysts and conditions to optimize yields and selectivity. For instance, a synthesis approach using 3,4,5-trifluorobenzeneboronic acid as a catalyst in an ionic liquid has been reported for the eco-benign synthesis of 4-pyrazolyl 1,4-dihydropyridines at room temperature, highlighting the efficiency and environmental benefits of such methodologies (Sridhar & Perumal, 2005).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including difluoromethylated compounds, can be characterized using various spectroscopic techniques. For example, novel difluoromethylated pyrazole derivatives have been synthesized, with their structures confirmed by NMR, mass spectrometry, and in some cases, X-ray crystallography, providing detailed insights into their molecular frameworks (Chundawat et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, offering a rich chemistry that can be harnessed for the synthesis of complex molecules. For instance, the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using specific cyclodehydration agents showcases the versatility of pyrazole compounds in chemical transformations (Pouliot et al., 2012).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Detailed structural elucidation, including Hirshfeld surface analysis, can provide insights into the intermolecular interactions influencing these properties (Naveen et al., 2021).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity, stability, and interaction with various reagents, are essential for their utilization in synthetic chemistry and potential applications in medicinal chemistry. For example, the regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation demonstrates the influence of reaction conditions on the chemical properties of pyrazole compounds (Machado et al., 2011).
Aplicaciones Científicas De Investigación
Cyclooxygenase-2 Inhibitors Development : The synthesis and evaluation of 1,5-diarylpyrazole derivatives, including compounds structurally related to 1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole, have been pivotal in developing cyclooxygenase-2 (COX-2) inhibitors. These compounds have shown potential in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase : Novel classes of compounds, including analogs of celecoxib with a difluoromethyl dihydropyridone moiety, have been designed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), showing significant anti-inflammatory activity (Chowdhury et al., 2009).
Cyclopropane Formation Studies : Research into the cycloaddition reactions of trifluorodiazoethane, related to the fluoro functional groups in 1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole, has enhanced the understanding of cyclopropane formations in synthetic chemistry (Atherton & Fields, 1968).
Biologically Active Compound Synthesis : The development of new acidic ionic liquids has been instrumental in synthesizing biologically active compounds, including tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, which are important in pharmaceutical industries (Shirini et al., 2017).
Antihyperglycemic Agents Development : The synthesis of trifluoromethyl pyrazoles has led to the development of potent antihyperglycemic agents, providing insights into novel drug design for managing diabetes (Kees et al., 1996).
Acaricidal Activity Synthesis : Fluorinated pyrazoles have been synthesized and evaluated for their acaricidal activity, with results showing strong efficacy comparable to or better than commercial compounds (Fustero et al., 2008).
Antimicrobial Agents Development : Novel pyrazole derivatives have shown promising results as antimicrobial agents, indicating potential in developing new treatments for bacterial and fungal infections (Bhat et al., 2016).
Phosphorescence Studies : Research into heteroleptic cyclometalated iridium(III) complexes with pyrazole ligands has contributed to understanding blue phosphorescence at room temperature, aiding in the development of luminescent materials (Yang et al., 2005).
Propiedades
IUPAC Name |
1-(2,2-difluorocyclopropyl)-4-ethynylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-2-6-4-11-12(5-6)7-3-8(7,9)10/h1,4-5,7H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXMBEAWILYNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C2CC2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole | |
CAS RN |
2297377-35-4 |
Source


|
| Record name | 1-(2,2-difluorocyclopropyl)-4-ethynyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R)-3-Acetyl-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,2-dimethylcyclobutane-1-carboxamide](/img/structure/B2495895.png)




![N-(4-methoxybenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2495900.png)

![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)

![(E)-N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2495908.png)



![2-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2495918.png)